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molecular formula C16H35O4P B049445 Bis(2-ethylhexyl) hydrogen phosphate CAS No. 298-07-7

Bis(2-ethylhexyl) hydrogen phosphate

Cat. No. B049445
M. Wt: 322.42 g/mol
InChI Key: SEGLCEQVOFDUPX-UHFFFAOYSA-N
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Patent
US04701311

Procedure details

In the same way as the previous example, 100 ml of a copper solution was contacted with a 0.3M solution of dioctylpyrocatechol (100 ml) in ESCAID 100, obtained from the reaction of an excess of 1-octene with pyrocatechol.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dioctylpyrocatechol
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
copper
Quantity
100 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1[C:10](CCCCCCCC)=[C:11]([OH:16])[C:12](=[CH:14][CH:15]=1)[OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]C>CCCCC(COP(OCC(CCCC)CC)(O)=O)CC.[Cu]>[CH2:9]=[CH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[C:12]1([C:11](=[CH:10][CH:9]=[CH:15][CH:14]=1)[OH:16])[OH:13]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
dioctylpyrocatechol
Quantity
100 mL
Type
reactant
Smiles
C(CCCCCCC)C=1C(=C(C(O)=CC1)O)CCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC
Step Four
Name
copper
Quantity
100 mL
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CCCCCCC
Name
Type
product
Smiles
C=1(O)C(O)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04701311

Procedure details

In the same way as the previous example, 100 ml of a copper solution was contacted with a 0.3M solution of dioctylpyrocatechol (100 ml) in ESCAID 100, obtained from the reaction of an excess of 1-octene with pyrocatechol.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dioctylpyrocatechol
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
copper
Quantity
100 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1[C:10](CCCCCCCC)=[C:11]([OH:16])[C:12](=[CH:14][CH:15]=1)[OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]C>CCCCC(COP(OCC(CCCC)CC)(O)=O)CC.[Cu]>[CH2:9]=[CH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[C:12]1([C:11](=[CH:10][CH:9]=[CH:15][CH:14]=1)[OH:16])[OH:13]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
dioctylpyrocatechol
Quantity
100 mL
Type
reactant
Smiles
C(CCCCCCC)C=1C(=C(C(O)=CC1)O)CCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC
Step Four
Name
copper
Quantity
100 mL
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CCCCCCC
Name
Type
product
Smiles
C=1(O)C(O)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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